Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride
Description
Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride (CAS: 1552265-65-2) is a fluorinated amino ester hydrochloride with the molecular formula C₁₁H₁₄FNO₂·HCl and a molecular weight of 211.23 g/mol . Structurally, it features a phenyl ring substituted with a fluorine atom at the 2-position and an ethyl ester group at the propanoate backbone. The primary amine is protonated as a hydrochloride salt, enhancing its solubility in polar solvents.
Properties
IUPAC Name |
ethyl 3-amino-2-fluoro-2-phenylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-2-15-10(14)11(12,8-13)9-6-4-3-5-7-9;/h3-7H,2,8,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRSZAGAKRMKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)(C1=CC=CC=C1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to yield the final product. The process often involves the use of ethanolic hydrochloric acid (HCl) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final compound.
Chemical Reactions Analysis
Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids like HCl, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group and the fluoro substituent play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations:
The 2,2-difluoro analog (CAS 1803592-74-6) exhibits increased molecular weight (272.68 vs. 211.23) and likely altered steric and electronic properties, which may influence binding affinity in biological systems .
The 4-iodophenyl variant () has a significantly larger halogen, increasing molecular weight (355.61 g/mol) and likely reducing solubility in aqueous media .
Backbone Modifications :
- The cyclobutyl and 3,3,3-trifluoro substituents in CAS 1955519-95-5 introduce conformational rigidity and electron-withdrawing effects, which may enhance stability in acidic environments .
Physicochemical and Functional Properties
Solubility and Stability:
- Fluorine’s Role : The small size and high electronegativity of fluorine in the target compound likely improve solubility in polar aprotic solvents (e.g., DMSO) compared to bulkier halogens like iodine .
- Hydrochloride Salt : Protonation of the amine enhances water solubility relative to freebase analogs, a feature shared across all hydrochloride-containing compounds in the comparison .
Reactivity:
- The 2-fluoro group in the target compound may resist nucleophilic substitution more effectively than chlorine or iodine, reducing undesired side reactions in synthetic pathways .
Biological Activity
Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride is a fluorinated β-amino acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is notable for its structural characteristics, which include a fluorine atom that can enhance metabolic stability and bioactivity. This article explores the biological activity of this compound, focusing on its synthesis, enzymatic behavior, and therapeutic potential.
Synthesis and Enzymatic Activity
The synthesis of this compound has been achieved through various enzymatic methods. A significant study highlighted the use of lipases for the kinetic resolution of racemic β-amino acids, including this compound. Specifically, lipase PSIM demonstrated high enantioselectivity (E > 108) during the hydrolysis process, indicating its effectiveness in producing enantiomerically enriched products .
Table 1: Enzymatic Hydrolysis Data
| Enzyme | Conversion (%) | Enantioselectivity (E) | Reaction Time (min) |
|---|---|---|---|
| Lipase PSIM | 50 | 134 | 10 |
| Lipase AK | 19 | 8 | 10 |
| PPL | 48 | 48 | 10 |
Antidepressant Properties
One of the most significant findings regarding this compound is its role as a precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs), such as dapoxetine. SSRIs are widely used in treating depression and anxiety disorders due to their ability to increase serotonin levels in the brain . The compound's structural similarity to other SSRIs suggests it may exhibit comparable pharmacological effects.
The biological activity of this compound may be attributed to its interaction with neurotransmitter systems, particularly serotonin pathways. The presence of the fluorine atom is believed to enhance binding affinity and selectivity towards serotonin transporters, which is crucial for its antidepressant effects .
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Kinetic Resolution Study : Research demonstrated that the enzymatic resolution of racemic β-amino acids using lipases resulted in high yields and enantiomeric excesses, supporting the compound's potential for therapeutic applications .
- Antioxidant Activity : In vitro studies indicated that similar fluorinated amino acids exhibit antioxidant properties, suggesting that this compound may also contribute to cellular protection against oxidative stress .
- Inflammation Modulation : Preliminary studies suggest that compounds with similar structures can modulate inflammatory responses, potentially making them useful in treating conditions characterized by chronic inflammation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride, and how is fluorination optimized in these protocols?
- Methodological Answer : Fluorination is typically achieved via nucleophilic substitution or electrophilic fluorinating agents (e.g., Selectfluor®). For example, the methyl analog in (methyl (2S)-3-amino-2-fluoropropanoate hydrochloride) suggests a route involving esterification followed by fluorination. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions. Post-fluorination, hydrochloride salt formation is performed using HCl in diethyl ether or methanol .
Q. How is the stereochemical integrity of this compound validated during synthesis?
- Methodological Answer : Chiral HPLC or capillary electrophoresis is employed to confirm enantiomeric purity, as seen in related compounds (e.g., ). X-ray crystallography or NOESY NMR can resolve ambiguities in spatial arrangements. For example, the (2R,3S) configuration in highlights the importance of coupling constants (J values) in 1H NMR to verify vicinal fluorohydrin interactions .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural identity?
- Methodological Answer : A combination of LC-MS (to confirm molecular weight), 19F NMR (to verify fluorine incorporation), and FT-IR (to identify amine and ester functionalities) is standard. Impurity profiling, as referenced in and , requires gradient HPLC with UV detection (e.g., C18 columns, 0.1% TFA in mobile phase) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity or stability of this compound under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states of the amino group and ester hydrolysis susceptibility. Solvent effects (e.g., water vs. ethanol) are simulated using COSMO-RS. ’s SMILES notation provides a basis for constructing molecular orbitals to assess fluorophilic interactions .
Q. What strategies resolve contradictions in spectral data when characterizing byproducts or degradation products?
- Methodological Answer : High-resolution mass spectrometry (HRMS) identifies unexpected fragments (e.g., de-esterified products). Comparative analysis with analogs (e.g., ’s dihydrochloride derivatives) clarifies ambiguous peaks. For instance, 13C NMR DEPT experiments distinguish between tertiary and quaternary carbons in fluorinated regions .
Q. How does the fluorine substituent influence the compound’s biological activity in enzyme inhibition studies?
- Methodological Answer : Fluorine’s electronegativity alters binding affinities, as demonstrated in related amino acid derivatives ( ). Competitive inhibition assays (e.g., with trypsin or chymotrypsin) quantify Ki values. Molecular docking (e.g., AutoDock Vina) predicts interactions with active sites, leveraging the compound’s IUPAC name ( ) to map hydrogen-bonding motifs .
Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?
- Methodological Answer : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) improves enantioselectivity but requires rigorous solvent drying to prevent racemization. Continuous-flow reactors enhance reproducibility, as seen in ’s trifluoropropanoate analogs. Process analytical technology (PAT) monitors intermediates in real-time .
Data Interpretation and Optimization
Q. How do researchers optimize reaction yields when steric hindrance from the phenyl group limits fluorination efficiency?
- Methodological Answer : Bulky ligands (e.g., BINAP in palladium-catalyzed reactions) reduce steric clashes. Microwave-assisted synthesis (e.g., 100°C, 30 min) accelerates kinetics, as applied in ’s chloropyridinyl derivatives. Yield improvements (>80%) are validated via qNMR with internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
